molecular formula C9H11BrFN B1288644 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene CAS No. 188723-95-7

4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene

Cat. No.: B1288644
CAS No.: 188723-95-7
M. Wt: 232.09 g/mol
InChI Key: OFNKBUVZONIVCL-UHFFFAOYSA-N
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Description

4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, fluorine, and a dimethylaminomethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene typically involves a multi-step process. One common method is the halogenation of 2-(dimethylaminomethyl)-1-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Electrophilic Aromatic Substitution: The compound can participate in reactions like nitration, sulfonation, or Friedel-Crafts acylation, where the aromatic ring is further functionalized.

    Oxidation and Reduction: The dimethylaminomethyl group can be oxidized to form corresponding N-oxides or reduced to primary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed under controlled temperature conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used depending on the desired transformation.

Major Products:

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.

    Electrophilic Aromatic Substitution: Products are typically nitro, sulfonyl, or acyl derivatives of the original compound.

    Oxidation and Reduction: Products include N-oxides or primary amines derived from the dimethylaminomethyl group.

Scientific Research Applications

4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.

    Material Science: It is used in the synthesis of functional materials, such as liquid crystals and polymers, due to its unique electronic properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene involves its interaction with specific molecular targets. The presence of the dimethylaminomethyl group allows the compound to act as a ligand, binding to receptors or enzymes in biological systems. The bromine and fluorine atoms contribute to the compound’s lipophilicity and electronic properties, influencing its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Bromo-2-(methylaminomethyl)-1-fluorobenzene
  • 4-Bromo-2-(dimethylaminomethyl)-1-chlorobenzene
  • 4-Bromo-2-(dimethylaminomethyl)-1-iodobenzene

Comparison: 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. Compared to its analogs with different halogens, the fluorine atom enhances the compound’s stability and reactivity. The dimethylaminomethyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-12(2)6-7-5-8(10)3-4-9(7)11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNKBUVZONIVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611303
Record name 1-(5-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188723-95-7
Record name 1-(5-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 50 ml flask, under a nitrogen atmosphere, 2-fluoro-5-bromobenzyl bromide (1.264 g, 4.72 mmol) was dissolved in methanol (10 ml). Dimethylamine (8 M in H2O, 1.77 ml, 14.2 mmol) was added as a solution in methanol (5 ml), and the resulting mixture was stirred at ambient temperature for about two hours. The progress of the reaction was monitored by thin layer chromatography. The methanol was removed by evaporation. The residue was partitioned between 1 M potassium carbonate and diethyl ether. The aqueous fraction was back extracted with diethyl ether. The organic fractions were combined, washed with brine (7×) and dried over sodium sulfate. The solvents were removed in vacuo. The title intermediate was used without further purification.
Quantity
1.264 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.77 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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